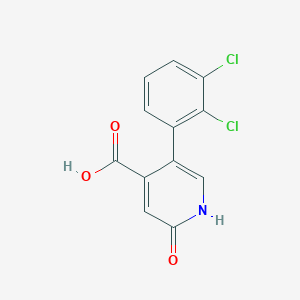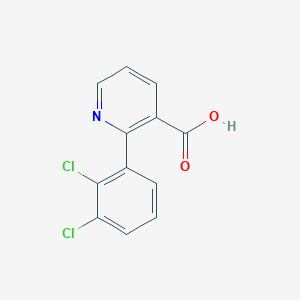
2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid, 95%, also known as 2-CPA, is an organic compound with a wide range of applications in research and industry. This compound is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. It is used as a building block in the synthesis of various compounds, including pharmaceuticals and pesticides. It is also used in the manufacture of dyes, plastics, and other products.
Wirkmechanismus
2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid, 95% is an organic compound that can react with other molecules in a variety of ways. The most common reaction is a nucleophilic addition reaction, where the compound reacts with a nucleophile, such as a hydroxide ion, to form a new bond. This reaction is used in the synthesis of a variety of compounds, including pharmaceuticals and pesticides.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid, 95% is a useful compound for laboratory experiments, as it is relatively easy to synthesize and has a wide range of applications. However, it can be toxic if ingested, and care should be taken when handling and storing the compound. In addition, it can be difficult to obtain the desired purity level, as the reaction is not always efficient.
Zukünftige Richtungen
2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid, 95% has a wide range of potential applications in research and industry. In the future, it could be used in the synthesis of new pharmaceuticals and pesticides, as well as in the manufacture of dyes, plastics, and other products. In addition, further research could be conducted to explore its potential as an antimicrobial and anti-inflammatory agent. It could also be used in the synthesis of new organic compounds, such as steroids and hormones. Finally, more efficient methods of synthesis could be developed to increase the purity of the product.
Synthesemethoden
2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid, 95% can be synthesized from the reaction of 2,3-dichlorobenzaldehyde and isonicotinic acid. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 100°C for 10-15 minutes, and the resulting product is a white, crystalline solid that is 95% pure.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,3-dichlorophenyl)isonicotinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antimalarials, antibiotics, and antivirals. It is also used in the synthesis of pesticides, dyes, and plastics. In addition, it is used in the synthesis of other organic compounds, such as steroids and hormones.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9-3-1-2-6(11(9)15)8-5-16-10(14)4-7(8)12(17)18/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJNTXYNTPUIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687998 |
Source


|
| Record name | 2-Chloro-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-38-4 |
Source


|
| Record name | 2-Chloro-5-(2,3-dichlorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














